molecular formula C7H10O B14746332 4-Oxatricyclo[3.2.1.0~3,6~]octane CAS No. 250-23-7

4-Oxatricyclo[3.2.1.0~3,6~]octane

Cat. No.: B14746332
CAS No.: 250-23-7
M. Wt: 110.15 g/mol
InChI Key: IKDNWYNJPOFZRY-UHFFFAOYSA-N
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Description

4-Oxatricyclo[3.2.1.0~3,6~]octane, also known as 3-oxatricyclo[3.2.1.0~2,4~]octane, is a bicyclic organic compound with the molecular formula C7H10O. This compound is characterized by its unique tricyclic structure, which includes an oxygen atom integrated into the ring system. It is a derivative of norbornane and is often referred to as norbornene oxide or 2,3-epoxynorbornane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxatricyclo[3.2.1.0~3,6~]octane typically involves the epoxidation of norbornene. One common method is the reaction of norbornene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of an epoxide ring, resulting in the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Oxatricyclo[3.2.1.0~3,6~]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Oxatricyclo[3.2.1.0~3,6~]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Oxatricyclo[3.2.1.0~3,6~]octane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 4-Oxatricyclo[3.2.1.0~3,6~]octane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system. This structural feature imparts distinct reactivity and makes it valuable in various chemical and industrial applications .

Properties

CAS No.

250-23-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-oxatricyclo[3.2.1.03,6]octane

InChI

InChI=1S/C7H10O/c1-4-2-6-5(1)7(3-4)8-6/h4-7H,1-3H2

InChI Key

IKDNWYNJPOFZRY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C(C2)O3

Origin of Product

United States

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